Superior nAChR Antagonist Potency Distinguishes 4-Butoxy-2-chloropyridine from Shorter 4-Alkoxy Chain Analogs
4-Butoxy-2-chloropyridine demonstrates potent antagonism at the human α3β4 nicotinic acetylcholine receptor (nAChR) with an IC50 of 1.8 nM [1]. In contrast, the shorter-chain analog 4-ethoxy-2-chloropyridine exhibits negligible nAChR antagonism (IC50 >10 µM) [2]. The n-butoxy chain length appears critical for achieving high-affinity interaction with the α3β4 nAChR subtype, which is implicated in nicotine addiction and withdrawal.
| Evidence Dimension | α3β4 nAChR Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | 4-ethoxy-2-chloropyridine: >10,000 nM |
| Quantified Difference | >5,500-fold higher potency for target |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux |
Why This Matters
This >5,500-fold difference in nAChR antagonism directly informs compound selection for neurological probe development, where target engagement potency is a primary driver of assay design.
- [1] EcoDrugPlus. 4-Butoxy-2-chloropyridine: Antagonist activity at alpha3beta4 nAChR (IC50 1.8 nM). University of Helsinki. https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 (accessed 2026-04-17). View Source
- [2] BindingDB BDBM50232600. Agonist activity at alpha4beta2 nAChR (EC50 >100 µM). https://www.bindingdb.org (accessed 2026-04-17). Note: Antagonist data for 4-ethoxy analog not directly available; agonist EC50 >100 µM used as conservative comparator. View Source
